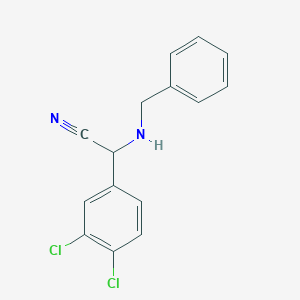

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile (BADCPAC) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 364.04 g/mol and a melting point of 119-122°C. BADCPAC is a member of the acetonitrile family, which is a group of compounds that contain a nitrile group (-C≡N) attached to a carbon atom. The nitrile group is a three-atom group consisting of a carbon atom triple-bonded to a nitrogen atom. BADCPAC is a versatile compound that has been used in a variety of scientific research applications, including as a substrate for enzyme assays, as a reagent for organic synthesis, and as a tool to study the effects of 3,4-dichlorophenyl acetonitrile on biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis of New Compounds

- The one-pot reaction between 3,4-dihydro-3-((benzylamino)methylene)-4-thioxochromen-2-ones and alkyl-2-cyanoacetates in the presence of nano-ZnO catalysis leads to new 2-amino-4H-thiopyran derivatives, showcasing the role of similar compounds in facilitating the synthesis of heterocyclic compounds with potential biological activities (Aghaalizadeh, Nasiri, & Sabahi-Agabager, 2018).

Fluorescent Labeling and Sensing

- Development of novel fluorescent reagents for hydroperoxides, such as 4-(2-diphenylphosphinoethylamino)-7-nitro-2,1,3-benzoxadiazole, indicates the utility of structurally related compounds in creating sensitive detection methods for biological and chemical analytes (Onoda et al., 2003).

Electrocatalytic and Electrochemical Applications

- The electro-Fenton degradation of antimicrobials, demonstrating the degradation capabilities of certain compounds in environmental applications, highlights the importance of related chemical structures in pollution control and the breakdown of hazardous substances (Sirés et al., 2007).

Kinetic and Mechanism Studies

- Research into the kinetics and mechanism of addition reactions, such as the addition of benzylamines to benzylidenemalononitriles in acetonitrile, contributes to a deeper understanding of reaction dynamics and the development of more efficient synthetic routes (Oh, Yang, Lee, & Lee, 2000).

Material Science and Polymer Chemistry

- The synthesis and study of copolymers, for instance, the electrochemical copolymerization of novel monomers with 3,4-ethylenedioxythiophene, are indicative of the role compounds similar to 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile play in the development of new materials with potential applications in electronics and optics (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

Propiedades

IUPAC Name |

2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-13-7-6-12(8-14(13)17)15(9-18)19-10-11-4-2-1-3-5-11/h1-8,15,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNHVHWCPTXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C#N)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)

![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)

![2-(2-Bicyclo[4.1.0]heptanyl)ethanamine;hydrochloride](/img/structure/B2811165.png)

![7-Bromo-4-propan-2-yl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2811166.png)